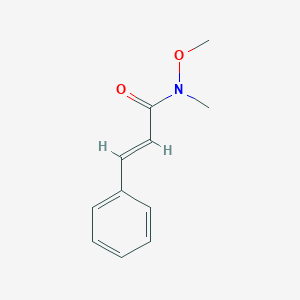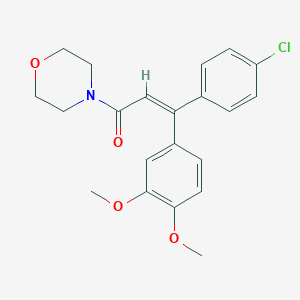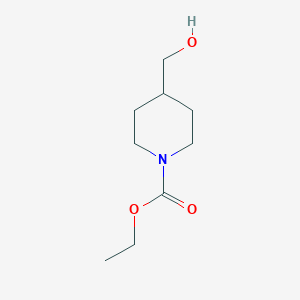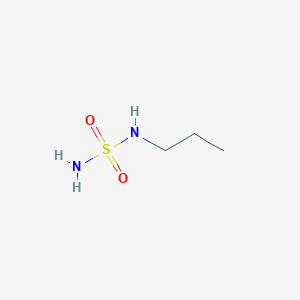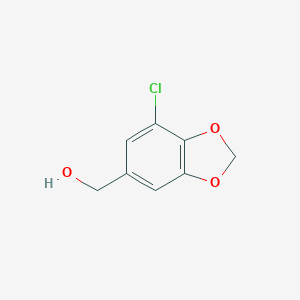
(7-Chloro-1,3-benzodioxol-5-yl)methanol
Overview
Description
“(7-Chloro-1,3-benzodioxol-5-yl)methanol” is a chemical compound with the molecular formula C8H7ClO3 . It has an average mass of 186.592 Da and a monoisotopic mass of 186.008377 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C8H7ClO3 . Further details about its structure are not available in the retrieved resources.Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C8H7ClO3 and a molecular weight of 186.59 . Additional physical and chemical properties are not specified in the available resources.Scientific Research Applications
(7-Chloro-1,3-benzodioxol-5-yl)methanol has a wide range of applications in scientific research, including its use as an analytical reagent, a chromatographic reagent, and a chemical intermediate. This compound is often used as a reagent in the synthesis of other compounds, such as 7-chloro-1,3-dihydro-2H-benzodioxol-5-ylmethanol, which is used as an intermediate in the synthesis of pharmaceuticals. This compound is also used in the synthesis of other compounds, such as 7-chloro-1,3-benzodioxol-5-ylmethanol, which is used as a reagent in the synthesis of other compounds. This compound is also used as a reagent in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib.
Mechanism of Action
- Indoles, a structurally related class of molecules, have been studied for their anticancer activity. Microtubules and tubulin proteins are common targets for antitubulin agents . These agents modulate microtubule assembly, leading to mitotic blockade and cell apoptosis.
Target of Action
Pharmacokinetics (ADME)
Advantages and Limitations for Lab Experiments
The use of (7-Chloro-1,3-benzodioxol-5-yl)methanol in lab experiments has a number of advantages and limitations. One of the primary advantages of using this compound is its stability and low toxicity. This compound is a relatively stable compound and is not toxic when used in lab experiments. In addition, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. This compound is not soluble in water and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide. In addition, this compound is not very soluble in organic solvents, so it can be difficult to dissolve in these solvents.
Future Directions
There are several potential future directions for the use of (7-Chloro-1,3-benzodioxol-5-yl)methanol in scientific research. One potential future direction is the use of this compound in the synthesis of novel compounds. This compound could be used as a reagent in the synthesis of other compounds, such as 7-chloro-1,3
properties
IUPAC Name |
(7-chloro-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCGDRZCGPHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179110-08-8 | |
| Record name | (7-chloro-1,3-dioxaindan-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


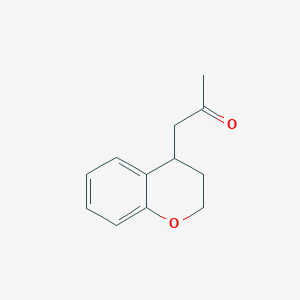






![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)
